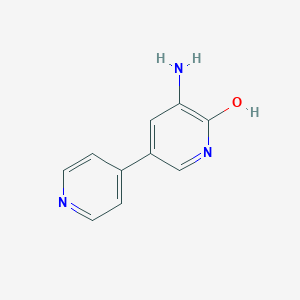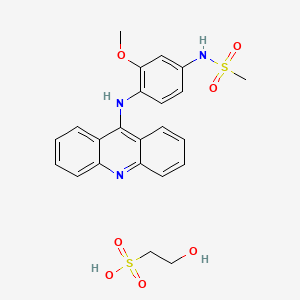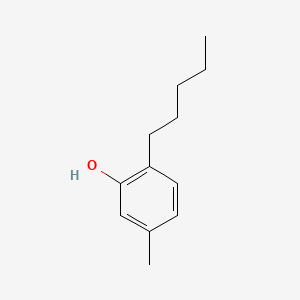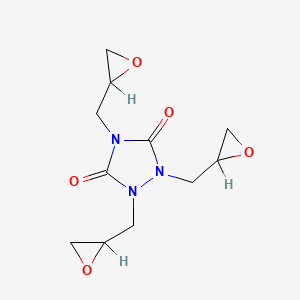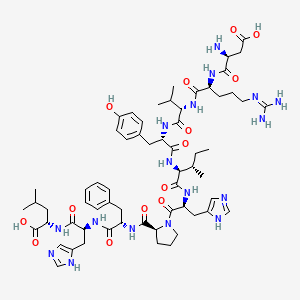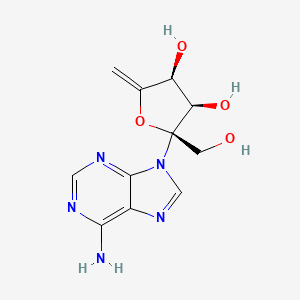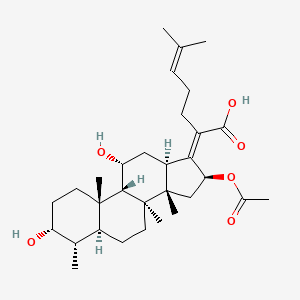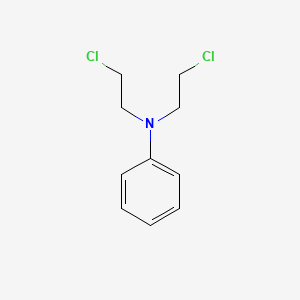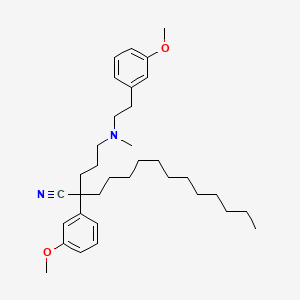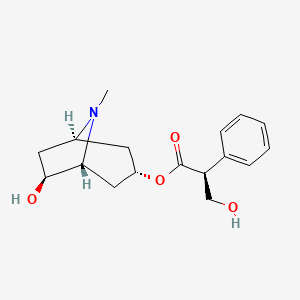![molecular formula C25H27N5 B1666103 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine CAS No. 162640-98-4](/img/structure/B1666103.png)
4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine
Overview
Description
The compound appears to contain a dibenzo[a,d]cycloheptene moiety, which is a polycyclic aromatic hydrocarbon . It also contains a tetrazole group, which is a heterocyclic compound consisting of a 5-membered ring of four nitrogen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple cyclic structures. The dibenzo[a,d]cycloheptene moiety would contribute significant aromatic character to the molecule .Chemical Reactions Analysis
The dibenzo[a,d]cycloheptene moiety in the molecule might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Scientific Research Applications
Inhibition of Lipocalin-Type Prostaglandin D Synthase
AT-56 is an orally active inhibitor of lipocalin-type prostaglandin D synthase (L-PGDS), with a Ki of 75 µM and an IC50 of 95 µM . It inhibits the production of prostaglandin D2 (PGD2) from prostaglandin H2 (PGH2) in vitro, without affecting the production of PGE2 or PGF2α . This selective inhibition can be crucial for research into inflammatory diseases and allergic reactions where PGD2 plays a significant role.
Mechanism of Action
Target of Action
AT-56, also known as “4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine”, is a potent, selective, and orally active inhibitor of lipocalin-type prostaglandin D synthase (L-PGDS) . L-PGDS is one of the primary targets of AT-56. This enzyme plays a crucial role in the production of Prostaglandin D2 (PGD2) from arachidonic acid .
Mode of Action
AT-56 interacts with its target, L-PGDS, by binding competitively at the enzyme’s catalytic pocket . This interaction inhibits the production of PGD2 by L-PGDS-expressing cells . It’s important to note that AT-56 selectively suppresses the drowsiness or pain reaction mediated by L-PGDS-catalyzed PGD2 .
Biochemical Pathways
The primary biochemical pathway affected by AT-56 is the prostaglandin synthesis pathway . By inhibiting L-PGDS, AT-56 prevents the conversion of PGH2 to PGD2, a lipid signaling molecule that activates two receptors, DP1 and DP2 . DP1 is involved in centrally mediated processes such as sleep and pain, while DP2 is involved in inflammation .
Pharmacokinetics
AT-56 exhibits favorable pharmacokinetic properties. It has a high oral bioavailability of 82%, indicating that a significant proportion of the orally administered dose reaches systemic circulation . The compound also has a half-life of 1.71 hours when administered orally, suggesting that it is relatively stable in the body .
Result of Action
The inhibition of L-PGDS by AT-56 leads to a decrease in the production of PGD2 . This can result in the suppression of certain reactions mediated by PGD2, such as drowsiness or pain . In animal models, AT-56 has been shown to suppress the PGD2 production in the brain and the L-PGDS-mediated allergic airway inflammation .
properties
IUPAC Name |
1-[4-(2H-tetrazol-5-yl)butyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-3-9-22-19(7-1)12-13-20-8-2-4-10-23(20)25(22)21-14-17-30(18-15-21)16-6-5-11-24-26-28-29-27-24/h1-4,7-10,12-13H,5-6,11,14-18H2,(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNGMDUIRLSESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CCCCC5=NNN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471559 | |
| Record name | AT-56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2H-tetrazol-5-yl)butyl)-4-(5H-dibenzo[a,d][7]annulen-5-ylidene)piperidine | |
CAS RN |
162640-98-4 | |
| Record name | AT-56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






